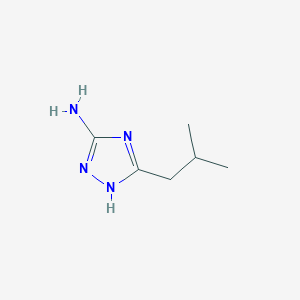
ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate is a versatile chemical compound used in various scientific research applications. Its unique structure, which includes a naphthalene moiety, a thiophene ring, and an ester functional group, makes it valuable in fields such as drug discovery, material synthesis, and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxynaphthalene-2-carboxylic acid with an amine derivative, followed by cyclization to form the thiophene ring. The final step involves esterification to introduce the ethyl ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound is valuable in the synthesis of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
ethyl 3-(3-methoxynaphthalene-2-amido)-5-phenylthiophene-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-1-benzofuran-2-carboxylate: This compound has a benzofuran ring instead of a thiophene ring, which may alter its reactivity and applications.
This compound: This compound is structurally similar but may have different substituents on the thiophene ring, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic systems, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 3-[(3-methoxynaphthalene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-3-30-25(28)23-20(15-22(31-23)16-9-5-4-6-10-16)26-24(27)19-13-17-11-7-8-12-18(17)14-21(19)29-2/h4-15H,3H2,1-2H3,(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVCOINEDGRPIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethylbenzenesulfonamide](/img/structure/B2375535.png)
![1,3-Dimethyl-8-[(3-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/new.no-structure.jpg)

![(5-Benzyl-5-azaspiro[2.3]hexan-2-yl)methanamine;dihydrochloride](/img/structure/B2375539.png)
![3-[1-(4-Butoxybenzoyl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2375540.png)




![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)


